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Compound of Interest

Compound Name:
1-Methyl-4-phenoxy-1H-indazol-3-

amine

CAS No.: 1000018-07-4

Cat. No.: B1328577

Get Quote

Executive Summary & Strategic Significance
1-Methyl-4-phenoxy-1H-indazol-3-amine (MPIA) (CAS: 1000018-07-4) is a privileged

heterocyclic scaffold predominantly utilized in the design of ATP-competitive kinase inhibitors.

The 3-aminoindazole core functions as a critical hydrogen-bond donor/acceptor motif, capable

of interacting with the hinge region of kinases (e.g., LRRK2, BTK, and VEGFR). The 4-phenoxy

substitution provides essential hydrophobic interactions within the selectivity pocket

(gatekeeper region), while the N1-methyl group modulates solubility and metabolic stability.

This guide provides a rigorous characterization framework for MPIA. It addresses the primary

synthetic challenge—N1 vs. N2 regioisomerism—and establishes a self-validating analytical

workflow to ensure structural integrity and pharmaceutical purity.
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Attribute
Specification
Target

Analytical Method Rationale

Identity Confirmed Structure
1H/13C NMR, 2D

NOESY

Distinguish N1-methyl

(target) from N2-

methyl (impurity).

Purity > 98.0% (Area %) UPLC-PDA-MS

Quantify synthetic

byproducts (e.g., bis-

methylated species).

Residual Solvent < ICH Limits GC-HS

Removal of reaction

solvents (e.g., DMF,

THF).

Solid State Crystalline Form PXRD
Polymorph control for

solubility consistency.

Structural Elucidation & Isomer Differentiation
The most critical aspect of characterizing MPIA is confirming the position of the methyl group.

Alkylation of indazoles often yields a mixture of N1- and N2-isomers.

NMR Spectroscopy Strategy
Instrument: 500 MHz (minimum) recommended. Solvent: DMSO-d6 (prevents exchange of

amine protons).

1H NMR Diagnostic Signals:

N-Methyl (N-Me): Singlet,

3.8–4.0 ppm.

Amine (NH2): Broad singlet,

5.0–6.5 ppm (exchangeable with D2O).

Aromatic Region: Distinct multiplet patterns for the phenoxy ring vs. the indazole core.
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Regiochemistry Confirmation (The "Gold Standard"):

N1-Isomer (Target): The N-Me group is spatially proximal to the C7-H proton. A NOESY

(Nuclear Overhauser Effect Spectroscopy) experiment will show a strong cross-peak

between the N-Me singlet and the C7-H doublet.

N2-Isomer (Impurity): The N-Me group is proximal to the C3-amine group. NOESY would

show interaction with the NH2 protons (if visible) or lack of interaction with C7-H.

Mass Spectrometry (LC-MS)
Ionization: ESI+ (Electrospray Ionization).

Molecular Ion: [M+H]+ = 240.11 m/z.

Fragmentation: High collision energy often yields loss of the phenoxy group (neutral loss of

phenol, -94 Da) or loss of the methyl radical.

Experimental Protocols
Protocol A: High-Fidelity UPLC Purity Profiling
Objective: To separate the N1-isomer from the N2-isomer and quantify process impurities.

System: Waters ACQUITY UPLC or Agilent 1290 Infinity II.

Column: C18 Shielded Phase (e.g., BEH C18, 1.7 µm, 2.1 x 50 mm). Rationale: High pH

stability allows basic mobile phases which improve peak shape for amines.

Mobile Phase:

A: 10 mM Ammonium Bicarbonate (pH 10.0).

B: Acetonitrile (LC-MS Grade).

Gradient: 5% B to 95% B over 5 minutes.

Detection: UV at 254 nm (aromatic core) and 210 nm (impurities).
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Flow Rate: 0.6 mL/min.

Temperature: 40°C.

Self-Validation Step: Inject a standard mixture of N1 and N2 isomers (if available) or a crude

reaction mixture. The N2-isomer is typically more polar and elutes earlier than the N1-isomer

on C18 phases.

Protocol B: 2D NOESY for Regiochemical Assignment
Objective: Definitive proof of N1-methylation.

Sample Prep: Dissolve 10 mg MPIA in 600 µL DMSO-d6. Ensure solution is clear.

Acquisition:

Pulse Sequence: noesyph (Phase-sensitive NOESY).

Mixing Time: 300–500 ms (Optimized for medium-sized molecules).

Scans: 16–32 scans per increment.

Processing: Phasing must be precise to distinguish NOE (negative cross-peaks relative to

diagonal in phase-sensitive mode) from exchange peaks.

Analysis: Look for the intersection of the N-Me chemical shift (x-axis) and the aromatic

region (y-axis). A cross-peak at the C7-H position confirms the structure.

Visualizations
Regioselectivity Determination Logic
The following diagram illustrates the decision logic for confirming the N1-methyl structure

versus the N2-isomer using NOESY data.
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Caption: Logic flow for distinguishing N1 vs N2 methylation isomers using Nuclear Overhauser

Effect Spectroscopy (NOESY).

Synthesis & Impurity Pathway
Understanding the origin of impurities is vital for characterization.
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Caption: Synthetic route highlighting the divergence point for N1 vs N2 isomer formation during

the hydrazine cyclization step.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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